![molecular formula C18H15NO4 B3164734 (2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid CAS No. 893732-09-7](/img/structure/B3164734.png)

(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid

Descripción general

Descripción

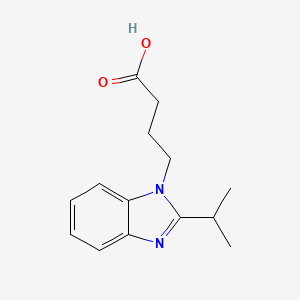

The compound “(2Z)-3-{3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl}acrylic acid” is closely related to azoxystrobin , a chemical compound used as a fungicide . The molecular formula for azoxystrobin is C22H17N3O5 , and it has a molecular weight of 403.388 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a cyanophenoxy group, a methoxyphenyl group, and an acrylic acid group . The compound’s structure is also characterized by the presence of a double bond in the (2Z) configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 403.388 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 581.3±50.0 °C at 760 mmHg, and a flash point of 305.3±30.1 °C . It also has a molar refractivity of 106.2±0.4 cm3, and a polar surface area of 104 Å2 .Aplicaciones Científicas De Investigación

Crystal Structure and Biological Activity : Research on related compounds, including various acrylic acid derivatives, has shown that these compounds possess significant biological activities. For instance, compounds with free phenolic hydroxyls demonstrated scavenging free-radical and antioxidant activity, while others exhibited inhibition of cell growth in tumor cell lines (Obregón-Mendoza et al., 2018).

Synthesis and Mechanisms : Studies on the synthesis of related acrylic acid derivatives and their reaction mechanisms have contributed to understanding the properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Bing, 2007).

Corrosion Inhibition : Acrylamide derivatives, closely related to the specified acrylic acid, have been studied for their effectiveness as corrosion inhibitors. This research has practical applications in protecting metals like copper from corrosion in acidic environments (Abu-Rayyan et al., 2022).

Polymer Science Applications : Research into the copolymerization of phenoxy ring-substituted acrylic derivatives with styrene has shown potential applications in creating new materials with specific properties. This research contributes to the development of new polymers for various industrial applications (Whelpley et al., 2022).

Optoelectronic Properties : Theoretical studies on similar cyano-substituted acrylic acids have explored their structural, optoelectronic, and thermodynamic properties, suggesting applications in fields like nonlinear optical materials and dye-sensitized solar cells (Fonkem et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds such as azoxystrobin, a methoxyacrylate analog, have been found to interact with various components of the mitochondrial electron transport chain, including cytochrome c1, cytochrome b, and several subunits of the cytochrome b-c1 complex .

Mode of Action

Azoxystrobin inhibits electron transfer in the mitochondrial respiratory chain, thereby disrupting energy production within the cell .

Propiedades

IUPAC Name |

(Z)-3-[3-[(4-cyanophenoxy)methyl]-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-17-8-4-13(5-9-18(20)21)10-15(17)12-23-16-6-2-14(11-19)3-7-16/h2-10H,12H2,1H3,(H,20,21)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIQTDIYZOHOCV-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C(=O)O)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![Butyl[(4-ethylphenyl)methyl]amine](/img/structure/B3164659.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164682.png)

![2-(6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)acetic acid](/img/structure/B3164719.png)

![5-[3-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B3164752.png)

![1-[5-(3-Fluorophenyl)-2-thienyl]ethanone](/img/structure/B3164760.png)

![1-[5-(2-Methoxyphenyl)-2-thienyl]ethanone](/img/structure/B3164762.png)